molecular formula C15H10BrClN6S B2624514 3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 324037-20-9

3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2624514
CAS No.: 324037-20-9
M. Wt: 421.7
InChI Key: YYTHFEIBRNURPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine ( 324037-20-9), supplied with a minimum purity of 98.0% . It has a molecular formula of C15H10BrClN6S and a molecular weight of 421.702 g/mol . The calculated density for this compound is 1.8±0.1 g/cm³ . The core structure of this molecule integrates an imidazopyridine scaffold, a privileged structure in medicinal chemistry known for a diverse range of pharmacological activities. Recent scientific literature highlights that tetrazole-fused imidazopyridine derivatives are being actively synthesized and evaluated for their potential as anticancer agents . Specifically, such compounds have shown promising in vitro activity against various human cancer cell lines, including breast cancer (MCF7, MDA-MB-231) and lung cancer (A549) . The presence of both bromo and chloro substituents on the imidazopyridine core offers strategic sites for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a valuable bifunctional building block for constructing more complex chemical libraries for biological screening. This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is strictly For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-6-chloro-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN6S/c16-14-12(18-13-7-6-10(17)8-22(13)14)9-24-15-19-20-21-23(15)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTHFEIBRNURPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS: 324037-20-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H10BrClN6SC_{15}H_{10}BrClN_6S with a molar mass of 421.7 g/mol . The structural features include a bromine and chlorine atom, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC15H10BrClN6S
Molar Mass421.7 g/mol
CAS Number324037-20-9

Synthesis

The synthesis of this compound typically involves multi-step reactions where the imidazo[1,2-a]pyridine core is modified with various substituents, including the tetrazole moiety. The introduction of the tetrazole group is particularly significant as it enhances the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For example, compounds similar to This compound have shown broad-spectrum activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 2 to 32 µg/mL , demonstrating potent antibacterial effects .

Cytotoxicity and Hemolytic Activity

While exhibiting antimicrobial properties, some related compounds have also been noted for their cytotoxic effects on mammalian cells. For instance, certain derivatives displayed hemolytic activity against human red blood cells, indicating that their antibacterial efficacy might be linked to cytotoxicity rather than selective antimicrobial action . The LD50 values in murine models have been reported as greater than 2000 mg/kg , suggesting a relatively low toxicity profile in vivo .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. For instance:

  • Chlorine and Bromine Substituents : These halogens enhance the lipophilicity and electronic properties of the molecule, improving its interaction with microbial membranes.
  • Tetrazole Moiety : The presence of the tetrazole ring is critical for enhancing biological activity due to its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study demonstrated that imidazo[1,2-a]pyridine derivatives exhibited MIC values as low as 4 µg/mL against S. aureus, attributed to specific substitutions on the phenyl moiety .
  • Cytotoxicity Assessment : In vitro tests revealed that certain derivatives not only inhibited bacterial growth but also induced cytotoxicity in human cell lines (e.g., HEK-293), necessitating further investigation into their selectivity and safety profiles .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coliNot specified

The compound's ability to inhibit biofilm formation further enhances its potential as an antibacterial agent, particularly against antibiotic-resistant strains.

Anticancer Activity

The compound has also shown promise in cancer research. Initial studies suggest that it may induce apoptosis and cell cycle arrest in various cancer cell lines. Specific IC50 values are still under investigation, but preliminary data indicate potential efficacy against several tumor types.

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives similar to the compound :

  • A study highlighted that derivatives exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains.
  • Another investigation explored the structure-activity relationship (SAR), revealing that modifications could enhance biological activity against specific targets like DNA gyrase and dihydrofolate reductase (DHFR). IC50 values for these targets ranged from 12.27–31.64 μM and 0.52–2.67 μM respectively.

Comparison with Similar Compounds

Structural and Substituent Variations

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological and chemical properties depending on substituent type and position. Key comparisons include:

Halogenation Patterns
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide (): This compound lacks the tetrazole-thioether group but shares bromo and chloro substituents. The absence of the 2-position substituent simplifies its reactivity, favoring electrophilic aromatic substitution at the methyl group when treated with N-chlorosuccinimide (NCS) .
  • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines (): These derivatives feature sulfonylmethyl and nitro groups. The nitro group is a strong electron-withdrawing substituent, directing reactions to specific positions, unlike bromine or chlorine, which are moderate electron-withdrawing groups .
Functional Group Influence
  • 2-Naphthyl and 2-Thiophenyl Imidazo[1,2-a]pyridines (): Aryl substituents at the 2-position enable regioselective arylation reactions. In contrast, the tetrazole-thioether group in the target compound may sterically hinder similar reactions while enhancing binding to biological targets like enzymes .
  • 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (): The trifluoromethyl group increases lipophilicity and metabolic stability compared to the tetrazole-thioether group, which offers hydrogen-bonding capabilities .

Physicochemical Properties

Compound Name Substituents logP* Solubility Key Features
Target Compound 3-Br, 6-Cl, 2-(tetrazol-thioether) ~2.5 Low Hydrogen bonding, π-stacking
3-Bromo-6-chloroimidazo[1,2-a]pyridine 3-Br, 6-Cl ~1.8 Moderate Simple halogenation pattern
2-(Trifluoromethyl)imidazo[1,2-a]pyridine 2-CF3 ~3.0 Very low High lipophilicity, metabolic stability
8-Nitro-6-chloroimidazo[1,2-a]pyridine 8-NO2, 6-Cl ~1.2 High Redox-active, antitrypanosomal

*Predicted using fragment-based methods.

Q & A

How can researchers optimize the synthesis of 3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine to improve yield and purity?

Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :

  • Key Steps :
    • Intermediate Preparation : Use 6-chloro-3-chloromethylpyridine as a precursor for halogenation and nucleophilic substitution reactions, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses .
    • Tetrazole Coupling : Optimize the reaction of 1-phenyl-1H-tetrazole-5-thiol with brominated intermediates under inert atmosphere (N₂/Ar) to minimize oxidation byproducts.
    • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in methanol to isolate the target compound with >95% purity .
  • Yield Enhancement : Use catalytic Pd(PPh₃)₄ (0.5–1 mol%) for Suzuki-Miyaura cross-coupling if bromine substitution is required, as seen in related triazole-imidazopyridine systems .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Basic Research Focus : Structural validation.
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns (e.g., bromine at C3, chlorine at C6) and methylthio linker integrity .
    • NOESY : Verify spatial proximity between the tetrazole phenyl group and imidazopyridine core to confirm regioselectivity.
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to validate molecular formula (e.g., C₁₈H₁₂BrClN₆S) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for chiral intermediates .

How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

Advanced Research Focus : Data validation and mechanistic clarity.
Methodological Answer :

  • Assay Standardization :
    • Dose-Response Curves : Test compounds across a 10⁻⁹–10⁻⁴ M range in triplicate to establish IC₅₀ values against target enzymes (e.g., kinases) .
    • Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 gene-edited cell lines to confirm target specificity .

What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

Advanced Research Focus : Pharmacokinetic profiling.
Methodological Answer :

  • In Vitro Stability Assays :
    • Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C; quantify degradation via LC-MS/MS over 24 hours .
    • Microsomal Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify cytochrome P450-mediated metabolites .
  • pH-Dependent Degradation : Test solubility and stability in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic conditions .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Advanced Research Focus : Rational drug design.
Methodological Answer :

  • Scaffold Modifications :
    • Halogen Substitution : Replace bromine at C3 with CF₃ or I to assess steric/electronic effects on binding affinity .
    • Linker Optimization : Compare methylthio (-S-CH₂-) with sulfone (-SO₂-) or ether (-O-) linkers for metabolic stability .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with off-target receptors (e.g., GPCRs) .

What strategies mitigate synthetic challenges in introducing the tetrazole-thioether moiety?

Basic Research Focus : Reaction troubleshooting.
Methodological Answer :

  • Thiol Protection : Use tert-butylthiol (tBuSH) as a protecting group during imidazopyridine bromination to prevent undesired side reactions .
  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to quench free radicals formed during sulfur-based coupling steps .

How should researchers design in vivo studies to assess toxicity and efficacy?

Advanced Research Focus : Preclinical validation.
Methodological Answer :

  • Animal Models :
    • Acute Toxicity : Administer compound (10–100 mg/kg) to BALB/c mice; monitor organ histopathology and serum ALT/AST levels .
    • Xenograft Studies : Use NOD/SCID mice implanted with target-expressing tumors (e.g., HCT-116 colorectal carcinoma) to evaluate tumor regression .
  • Dosing Regimens : Optimize oral vs. intravenous routes based on bioavailability data from PK/PD modeling .

What computational tools predict the environmental impact of this compound?

Advanced Research Focus : Ecotoxicology.
Methodological Answer :

  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (log Kow) .
  • Aquatic Toxicity Assays : Test compound (0.1–10 mg/L) on Daphnia magna to determine LC₅₀ and NOEC (no-observed-effect concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.